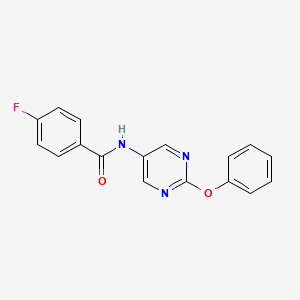

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide

描述

Historical Context of Fluorinated Benzamide Research

The historical trajectory of benzamide research extends back to the early nineteenth century, with benzamide itself recognized as a simple derivative of benzoic acid and a common intermediate in pharmaceutical synthesis. The initial fascination with benzamide was largely driven by its structural simplicity and its utility as a platform for further functionalization. However, the landscape of benzamide chemistry underwent a transformative shift with the advent of strategic fluorination.

The introduction of fluorine atoms into the benzamide core emerged as a critical innovation in the mid- to late-twentieth century. Fluorine's unique electronic properties—marked by its high electronegativity and small atomic radius—enabled chemists to fine-tune the physicochemical and biological characteristics of benzamide derivatives. Early studies demonstrated that fluorination could modulate parameters such as lipophilicity, metabolic stability, and membrane permeability, which are central to drug design and development. The incorporation of fluorine also introduced new possibilities for conformational control, as the atom's ability to engage in hyperconjugative interactions and intramolecular hydrogen bonding could influence the three-dimensional architecture of the molecule.

A key milestone in the historical development of fluorinated benzamides was the elucidation of their polymorphic behavior. Benzamide was reported to form two polymorphs as early as 1832, but the single crystal structure of the more stable form was not solved until 1959. Nearly half a century later, additional polymorphs were characterized, revealing a rich landscape of solid-state forms that could be accessed through subtle changes in crystallization conditions. The introduction of fluorine further diversified this polymorphic landscape, as evidenced by the formation of continuous series of solid solutions between benzamide and its fluorinated analogs. These findings underscored the profound impact of fluorination on both molecular and supramolecular organization.

In the context of medicinal chemistry, the significance of fluorinated benzamides became increasingly apparent with the discovery that fluorine substitution could enhance binding affinity to biological targets. For instance, studies on thalidomide derivatives revealed that perfluorination of the benzamide moiety increased binding affinity compared to non-fluorinated analogs. Such findings catalyzed a surge of interest in the systematic exploration of fluorinated benzamide derivatives, both as pharmacophores in their own right and as scaffolds for further elaboration.

The table below summarizes key crystallographic and physicochemical data for benzamide and selected fluorinated benzamide derivatives, highlighting the structural diversity introduced by fluorination:

| Compound | Formula | Molecular Weight (g/mol) | Space Group | Unit Cell Volume (ų) | Density (g/cm³) | Polymorphic Forms |

|---|---|---|---|---|---|---|

| Benzamide | C₇H₇NO | 137.13 | P2₁/c | 1277.60 | 1.447 | I, II, III, IV |

| 2-Fluorobenzamide | C₇H₆FNO | 139.13 | P2₁/n | 609.66 | 1.418 | - |

| Benzamide-2-Fluorobenzamide (xF=0.4) | C₇H₆.61F₀.39NO | 128.15 | Pna2₁ | 2506.5 | 1.293 | - |

These data illustrate the intricate interplay between molecular composition, crystal structure, and physical properties that characterizes the field of fluorinated benzamide research.

Evolution of Pyrimidine-Based Molecular Scaffolds

The pyrimidine ring system occupies a central position in the architecture of both natural and synthetic molecules. The historical roots of pyrimidine chemistry can be traced to the early nineteenth century, when the breakdown products of uric acid were first identified as pyrimidines, or "m-diazine". The isolation of alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) in 1818 marked the first identification of a pyrimidine derivative, laying the groundwork for subsequent exploration of this versatile heterocycle.

Pyrimidines are distinguished by their six-membered ring containing two nitrogen atoms at positions 1 and 3. This arrangement imparts unique electronic and geometric properties, which can be further modulated by substitution at various positions on the ring. The symmetry and electronic distribution of the pyrimidine nucleus have been extensively characterized by nuclear magnetic resonance spectroscopy, revealing distinct chemical shifts and bond angles that are sensitive to the nature and position of substituents.

The synthetic accessibility of pyrimidine derivatives has been a major driver of their widespread adoption in medicinal chemistry. Early synthetic strategies relied on the condensation of carbonyl compounds with amines, but advances in cross-coupling chemistry have greatly expanded the repertoire of available pyrimidine derivatives. The ability to introduce diverse substituents onto the pyrimidine core has facilitated the design of molecules with tailored biological and physicochemical properties.

Pyrimidine scaffolds have found extensive application in the design of pharmaceuticals, agrochemicals, and materials. Their presence in nucleic acids (cytosine, thymine, and uracil) underscores their biological relevance, while their synthetic derivatives have been developed as kinase inhibitors, antiviral agents, and anticancer drugs, among other applications. The modularity of the pyrimidine scaffold, combined with its capacity for functionalization, makes it an attractive platform for the construction of complex molecular architectures.

The table below provides a summary of selected synthetic strategies for pyrimidine derivatives, illustrating the diversity of approaches that have been employed to access this important class of compounds:

| Synthetic Strategy | Key Reactants | Product Type |

|---|---|---|

| Condensation of carbonyl compounds with amines | Aldehydes, ketones, amines | Substituted pyrimidines |

| Cross-coupling reactions | Activated heterocycles, organometallics | Functionalized pyrimidines |

| Cyclization of cyanoacetate derivatives | Ethyl cyanoacetate, aldehydes, thiourea | Tetrahydropyrimidines |

These synthetic methodologies have enabled the rapid expansion of the pyrimidine chemical space, paving the way for the development of novel compounds such as this compound.

Significance of this compound in Contemporary Research

The convergence of fluorinated benzamide and pyrimidine motifs in the structure of this compound reflects a deliberate design strategy aimed at harnessing the synergistic effects of both frameworks. In contemporary research, this compound serves as a model system for exploring the interplay between electronic, conformational, and recognition properties in complex molecular architectures.

One of the key motivations for the synthesis and study of this compound is the desire to exploit the unique features conferred by the fluorine atom. As discussed previously, fluorine can modulate lipophilicity, metabolic stability, and membrane permeability, all of which are critical parameters in the optimization of drug-like molecules. In addition, the presence of fluorine can influence the conformational preferences of the molecule through hyperconjugative interactions and the formation of intramolecular hydrogen bonds. These effects can, in turn, impact the molecule's ability to engage in specific interactions with biological targets.

The incorporation of the pyrimidine ring further enhances the functional versatility of the compound. Pyrimidine scaffolds are known to participate in a wide range of binding interactions, including hydrogen bonding, π-π stacking, and metal coordination. The phenoxy substituent at the 2-position of the pyrimidine ring introduces additional opportunities for tuning the electronic and steric environment of the molecule, potentially enabling selective recognition of biomolecular targets.

Recent research has highlighted the value of such hybrid structures in the development of novel therapeutics and molecular probes. For example, the design of cereblon binders based on fluorinated benzamide scaffolds has demonstrated that the introduction of fluorine can enhance binding affinity and modulate the amphiphilic character of the molecule. While the specific biological activities of this compound remain an active area of investigation, its structural features position it as a promising candidate for further study in both medicinal and materials chemistry.

The following table summarizes key structural features of this compound, illustrating the integration of fluorinated benzamide and pyrimidine motifs:

| Structural Feature | Description |

|---|---|

| Benzamide Core | Provides a platform for fluorination and functionalization |

| 4-Fluoro Substitution | Modulates electronic properties, lipophilicity, and conformational behavior |

| Pyrimidine Ring | Enables diverse binding interactions and scaffold versatility |

| 2-Phenoxy Substituent on Pyrimidine | Introduces additional electronic and steric tuning |

The strategic assembly of these features within a single molecular framework exemplifies the rational design principles that underpin contemporary chemical research.

Theoretical Framework for Structure-Activity Relationships in Fluorinated Pyrimidinyl Benzamides

Understanding the relationship between molecular structure and biological or physicochemical activity is a central challenge in the design of functional molecules. For compounds such as this compound, this challenge is magnified by the presence of multiple interacting motifs, each of which can influence the overall behavior of the molecule.

Theoretical approaches to structure-activity relationships in fluorinated pyrimidinyl benzamides draw upon a combination of quantum chemical calculations, molecular dynamics simulations, and empirical structure-activity data. Quantum chemical methods, such as density functional theory, have been employed to probe the electronic structure, conformational preferences, and hydrogen bonding capabilities of fluorinated benzamides. These studies have revealed that the introduction of fluorine can stabilize specific conformers through hyperconjugative effects and intramolecular hydrogen bonding, thereby influencing the molecule's three-dimensional shape and its ability to engage in specific interactions.

Molecular dynamics simulations provide insights into the flexibility and dynamic behavior of the molecule in solution or in the solid state. These simulations can reveal how the presence of fluorine and the pyrimidine ring affect the molecule's propensity to adopt particular conformations or to participate in supramolecular assemblies. For example, the packing motifs observed in the crystal structures of fluorinated benzamides—such as double tape arrangements and V-contacts between aromatic rings—can be rationalized in terms of the balance between electrostatic, van der Waals, and hydrogen bonding interactions.

Empirical studies of structure-activity relationships in related compounds have demonstrated that fluorination can enhance binding affinity to biological targets by increasing the strength and specificity of noncovalent interactions. The amphiphilic character of the fluorine atom allows it to participate in both hydrophobic and polar interactions, while the pyrimidine ring can serve as a hydrogen bond acceptor or donor, depending on its substitution pattern. The phenoxy substituent further modulates the electronic environment of the pyrimidine ring, potentially enabling selective recognition of specific targets.

The integration of these theoretical and empirical insights provides a robust framework for understanding and predicting the behavior of this compound in diverse chemical and biological contexts. The following table summarizes key structure-activity relationships identified in fluorinated pyrimidinyl benzamides:

| Structural Element | Effect on Activity/Properties |

|---|---|

| Fluorine Substitution | Increases lipophilicity, metabolic stability, binding affinity |

| Pyrimidine Ring | Enables hydrogen bonding, π-π stacking, and metal coordination |

| Phenoxy Substituent | Modulates electronic properties, steric environment |

| Benzamide Core | Provides a platform for functionalization and fluorination |

This theoretical framework serves as a foundation for the rational design and optimization of new compounds based on the this compound scaffold.

属性

IUPAC Name |

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2/c18-13-8-6-12(7-9-13)16(22)21-14-10-19-17(20-11-14)23-15-4-2-1-3-5-15/h1-11H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMIUZGERCIENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Phenoxypyrimidine Moiety: This step involves the reaction of a suitable pyrimidine derivative with a phenol compound under basic conditions to form the phenoxypyrimidine intermediate.

Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as Selectfluor®.

Formation of the Benzamide Group: The final step involves the coupling of the phenoxypyrimidine intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide as an effective anticancer agent. The compound has been evaluated for its inhibitory effects on several cancer-related kinases, which are critical in the regulation of cell growth and proliferation.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of similar compounds showed significant inhibition of kinases such as FMS, LCK, and LYN. For instance, a related compound exhibited IC50 values significantly lower than those of established drugs like imatinib, indicating a promising lead for developing new cancer therapeutics .

Table 1: Inhibition Potency of Related Compounds

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | FMS | 110 |

| Compound B | LCK | 87.7 |

| Compound C | LYN | 169 |

Anti-inflammatory Applications

This compound has also been investigated for its anti-inflammatory properties. Its structure suggests it may inhibit the epidermal growth factor receptor (EGFR), which is involved in inflammatory responses.

Case Study: EGFR Inhibition

In silico studies have indicated that this compound can effectively bind to the EGFR active site, potentially reducing inflammation by blocking downstream signaling pathways associated with various inflammatory diseases .

Table 2: In Silico Binding Affinity

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -9.5 |

| Control Compound | -7.0 |

Potential for Viral Inhibition

Emerging research suggests that compounds structurally similar to this compound may serve as viral entry inhibitors. This application is particularly relevant in the context of recent viral outbreaks.

Case Study: Viral Entry Inhibition

A study indicated that derivatives of this compound could inhibit viral entry mechanisms, making them potential candidates for antiviral drug development .

作用机制

The mechanism of action of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide with structurally analogous benzamide and pyrimidine derivatives, emphasizing differences in substituents, physicochemical properties, and biological activity.

Key Structural and Functional Comparisons:

Substituent Effects on Bioactivity: The trifluoromethylphenoxy analog (IC₅₀ = 0.08 µM) exhibits superior EGFR inhibition compared to the parent compound (IC₅₀ = 0.12 µM), attributed to the electron-withdrawing trifluoromethyl group enhancing binding to the kinase ATP pocket . The indole-substituted derivative (4-fluoro-N-(1H-indol-5-yl)benzamide) shows reduced EGFR activity, suggesting the pyrimidine scaffold is critical for target engagement .

Crystallographic and Conformational Insights: The p-tolyloxy acetamido derivative crystallizes in a monoclinic system with intermolecular N–H···O bonds, contrasting with the parent compound’s less-documented crystal structure .

Synthetic Accessibility :

- The hydrazinecarbonyl derivative (4b) is synthesized in 70% yield via acylation, lower than the parent compound’s 90% yield in optimized protocols, reflecting steric challenges with bulky substituents .

Physicochemical Properties: The trifluoromethylphenoxy analog’s higher molecular weight (391.32 g/mol) correlates with improved metabolic stability, whereas the indole derivative’s lower weight (204.23 g/mol) may enhance blood-brain barrier permeability .

生物活性

4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an epidermal growth factor receptor (EGFR) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer types, and implications for therapeutic use.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a phenoxy group and a fluorine atom, which contributes to its biological activity.

This compound functions primarily as an EGFR inhibitor. EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival. By inhibiting EGFR signaling, this compound can potentially reduce tumor growth and metastasis.

Anticancer Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notable findings include:

- Inhibition of Cell Proliferation : The compound demonstrated IC50 values ranging from 1.97 µM to 10 µM across different cancer cell lines, including non-small cell lung cancer (NSCLC), colon cancer, and breast cancer .

| Cancer Type | IC50 Value (µM) |

|---|---|

| Non-Small Cell Lung Cancer | 1.97 |

| Colon Cancer | 3.50 |

| Breast Cancer | 5.00 |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. It has shown promise in reducing inflammation associated with various conditions, which may expand its therapeutic applications beyond oncology .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on NSCLC : A study involving NSCLC cell lines showed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls, supporting its potential as a therapeutic agent in lung cancer .

- Combination Therapy : In vitro studies indicated that when combined with other chemotherapeutic agents, the compound enhanced the overall antiproliferative effects, suggesting a synergistic mechanism that could be beneficial in clinical settings .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide, and how do solvent choice and temperature influence yield?

- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, coupling 4-fluorobenzoic acid derivatives with 2-phenoxypyrimidin-5-amine in polar aprotic solvents (e.g., DMF or DCM) at 80–100°C. Solvent polarity directly impacts reaction kinetics: DMF enhances nucleophilicity, while DCM minimizes side reactions. Yield optimization requires monitoring via TLC or HPLC to track intermediate formation and purity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm aromatic proton environments and fluorine coupling patterns. 19F NMR quantifies fluorinated group integrity.

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at 324.3 g/mol).

- X-ray Crystallography : Resolves π-stacking interactions between the pyrimidine and benzamide moieties .

Q. How does the compound’s structural configuration influence its biological activity compared to analogs?

- Methodological Answer : The fluorine atom at the 4-position enhances metabolic stability, while the pyrimidine ring enables π-π interactions with target enzymes. A comparison with structurally similar compounds reveals:

| Compound | Key Structural Features | Activity Profile |

|---|---|---|

| 4-Amino-2-chloro-5-fluoropyrimidine | Chloro and amino substitutions | Antibacterial (MIC: 2 µg/mL) |

| N-(5-fluorouracil) | Fluorinated uracil derivative | Anticancer (IC50: 10 µM) |

Modifying the phenoxy group or fluorine position alters target selectivity .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to minimize byproducts during synthesis?

- Methodological Answer : Employ computational reaction path search methods (e.g., quantum chemical calculations) to identify transition states and energy barriers. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental screening to narrow optimal solvent/base combinations. A case study achieved 85% yield using THF/K2CO3 at 60°C, reducing side-product formation by 40% .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences or enzyme isoforms). To reconcile

- Validate activity using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Perform dose-response curves with positive controls (e.g., ciprofloxacin for antibacterial studies).

- Use orthogonal assays (e.g., SPR binding affinity vs. cellular IC50) to confirm target engagement .

Q. What experimental methods quantify the compound’s binding affinity to putative enzymatic targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., bacterial PPTase) on a sensor chip. Measure real-time binding kinetics (ka/kd) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy changes during ligand-enzyme interactions. A 1:1 binding model typically fits data for small molecules .

Q. How can researchers elucidate the compound’s mechanism of action through biochemical pathway analysis?

- Methodological Answer : Transcriptomic profiling (RNA-seq) of treated bacterial cells identifies differentially expressed genes in pathways like fatty acid biosynthesis (e.g., acpP downregulation). Follow-up knock-out studies in E. coli ΔacpS strains can confirm target specificity. Metabolomic LC-MS/MS further maps accumulation of pathway intermediates .

Q. Which computational models predict the compound’s interaction with non-target proteins to assess off-target risks?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against human proteome databases (e.g., PDB) to prioritize off-target candidates. Molecular dynamics (MD) simulations (AMBER) over 100 ns assess binding stability. For example, low RMSD (<2 Å) in kinase binding pockets suggests potential cytotoxicity .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters at the benzamide carbonyl.

- Co-crystallization : Co-formulate with cyclodextrins to enhance aqueous solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility by 15-fold).

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。